N-(2-chloro-4-fluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide
Overview
Description
N-(2-chloro-4-fluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide is a useful research compound. Its molecular formula is C22H17ClFN3O2S2 and its molecular weight is 474 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-4-fluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-4-fluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antitumor Activity
Compounds structurally related to the specified chemical, particularly those derived from the thieno[3,2-d]pyrimidine scaffold, have been synthesized and evaluated for their antitumor activities. For instance, a series of novel thieno[3,2-d]pyrimidine derivatives demonstrated potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) cells. These compounds were synthesized via a series of chemical reactions starting from basic thieno[3,2-d]pyrimidine compounds and further functionalized with different substituents to evaluate their antitumor efficacy (Hafez & El-Gazzar, 2017).
Anti-inflammatory and Analgesic Activity
Another area of research involves the synthesis of N-(3-chloro-4-fluorophenyl)-based compounds with thiazolidine and pyrazole derivatives, which were evaluated for their anti-inflammatory activities. Some of these compounds exhibited significant anti-inflammatory effects, suggesting their potential therapeutic applications in treating inflammation-related disorders (Sunder & Maleraju, 2013).
Dual Inhibitory Activity
Research has also been conducted on compounds with a thieno[2,3-d]pyrimidine backbone for their dual inhibitory activity against key enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial for DNA synthesis and cell proliferation. These compounds are synthesized through complex chemical reactions and have shown promising results as dual inhibitors, highlighting their potential as antitumor agents (Gangjee et al., 2008).
Antimicrobial Evaluation
Further, novel imines and thiazolidinones derived from related chemical structures have been synthesized and characterized, showing promising antimicrobial properties. These studies involve synthesizing various derivatives and testing their antibacterial and antifungal activities, contributing to the search for new antimicrobial agents (Fuloria et al., 2009).
properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN3O2S2/c1-12-3-5-13(6-4-12)15-10-30-20-19(15)26-22(27(2)21(20)29)31-11-18(28)25-17-8-7-14(24)9-16(17)23/h3-10H,11H2,1-2H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBSATKVRLWDJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NC4=C(C=C(C=C4)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-fluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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